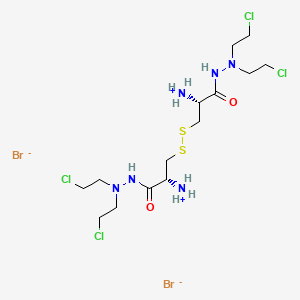
Cydrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cydrin, also known by its chemical name 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone , is a compound with a wide range of applications in life science research. It is primarily used for its bioactivity in various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cydrin involves the reaction of 2-chlorobenzonitrile with methylamine under controlled conditions to form the intermediate 2-(2-chlorophenyl)-2-(methylamino)acetonitrile . This intermediate is then subjected to a cyclization reaction using sodium hydroxide to yield this compound. The reaction conditions typically involve maintaining a temperature of around 80°C and using an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Cydrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like or to form corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound can be achieved using or , leading to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C.
Substitution: Sodium hydroxide in aqueous solution at 50°C.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary amines.
Substitution: Hydroxylated or alkoxylated derivatives.
Applications De Recherche Scientifique
Cydrin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
Cydrin exerts its effects by interacting with specific molecular targets, primarily N-methyl-D-aspartate (NMDA) receptors in the brain. It acts as an antagonist, blocking the action of glutamate at these receptors, which leads to a decrease in neuronal excitability. This mechanism is crucial for its potential therapeutic effects in treating conditions such as depression and chronic pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ketamine: Another NMDA receptor antagonist with similar therapeutic applications.
Phencyclidine: Shares a similar mechanism of action but has a higher potential for abuse.
Methoxetamine: A structural analog of ketamine with similar pharmacological effects.
Uniqueness
Cydrin is unique due to its specific chemical structure, which allows for selective interaction with NMDA receptors. Unlike ketamine and phencyclidine, this compound has a lower potential for abuse and a more favorable safety profile, making it a promising candidate for therapeutic use .
Propriétés
Numéro CAS |
53317-25-2 |
|---|---|
Formule moléculaire |
C14H29BrCl4N6O2S2 |
Poids moléculaire |
599.3 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[[(2R)-2-amino-3-[2,2-bis(2-chloroethyl)hydrazinyl]-3-oxopropyl]disulfanyl]-N',N'-bis(2-chloroethyl)propanehydrazide;hydrobromide |
InChI |
InChI=1S/C14H28Cl4N6O2S2.BrH/c15-1-5-23(6-2-16)21-13(25)11(19)9-27-28-10-12(20)14(26)22-24(7-3-17)8-4-18;/h11-12H,1-10,19-20H2,(H,21,25)(H,22,26);1H/t11-,12-;/m0./s1 |
Clé InChI |
UVERWXGUYGBHJQ-FXMYHANSSA-N |
SMILES |
C(CCl)N(CCCl)NC(=O)C(CSSCC(C(=O)NN(CCCl)CCCl)[NH3+])[NH3+].[Br-].[Br-] |
SMILES isomérique |
C(CCl)N(CCCl)NC(=O)[C@H](CSSC[C@@H](C(=O)NN(CCCl)CCCl)N)N.Br |
SMILES canonique |
C(CCl)N(CCCl)NC(=O)C(CSSCC(C(=O)NN(CCCl)CCCl)N)N.Br |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
cydrin L-cystine-bis-(N,N-beta-chloroethyl)hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















